Cas no 1873498-56-6 (1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid)
![1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1873498-56-6x500.png)
1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1296378
- 1873498-56-6
- 1-{[(benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid
- 1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid
-
- インチ: 1S/C18H23NO4/c20-15(21)18(12-6-11-17(18)9-4-5-10-17)19-16(22)23-13-14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-13H2,(H,19,22)(H,20,21)
- InChIKey: CRGFXSFCAOFOSE-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CCCC21CCCC2)NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 317.16270821g/mol
- どういたいしつりょう: 317.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 452
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296378-5000mg |
1-{[(benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid |
1873498-56-6 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1296378-1000mg |
1-{[(benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid |
1873498-56-6 | 1000mg |
$842.0 | 2023-09-30 | ||
Enamine | EN300-1296378-50mg |
1-{[(benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid |
1873498-56-6 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1296378-1.0g |
1-{[(benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid |
1873498-56-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296378-10000mg |
1-{[(benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid |
1873498-56-6 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1296378-2500mg |
1-{[(benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid |
1873498-56-6 | 2500mg |
$1650.0 | 2023-09-30 | ||
Enamine | EN300-1296378-100mg |
1-{[(benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid |
1873498-56-6 | 100mg |
$741.0 | 2023-09-30 | ||
Enamine | EN300-1296378-250mg |
1-{[(benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid |
1873498-56-6 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1296378-500mg |
1-{[(benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid |
1873498-56-6 | 500mg |
$809.0 | 2023-09-30 |
1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid 関連文献
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acidに関する追加情報
1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic Acid (CAS No: 1873498-56-6)
The compound 1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid, identified by the CAS number 1873498-56-6, is a complex organic molecule with a unique spirocyclic structure. This compound has garnered significant attention in recent years due to its potential applications in various fields, including drug discovery and materials science. The molecule's structure is characterized by a spiro[4.4]nonane ring system, which is fused with a benzyloxycarbonylamino group and a carboxylic acid moiety.
The spiro[4.4]nonane core of this compound plays a crucial role in its chemical properties and reactivity. Spiro compounds are known for their rigid and stable structures, which can influence the molecule's ability to interact with biological targets or other chemical entities. Recent studies have highlighted the importance of spirocyclic systems in enhancing the bioavailability and pharmacokinetic profiles of drug candidates.
The benzyloxycarbonyl (Cbz) group attached to the amino functionality of the spiro ring is a well-known protecting group in organic synthesis, particularly in peptide chemistry. This group not only stabilizes the amine but also facilitates selective reactivity during synthesis. The presence of this group in 1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid suggests its potential use as an intermediate in the synthesis of more complex molecules or as a building block for drug development.
The carboxylic acid moiety at position 1 of the spiro ring adds another layer of functionality to this compound. Carboxylic acids are versatile functional groups that can participate in various chemical reactions, including esterification, amidation, and conjugation with other molecules. This makes the compound suitable for applications ranging from polymer synthesis to bioconjugation technologies.
Recent advancements in computational chemistry have enabled researchers to model the electronic and steric properties of complex molecules like 1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid with unprecedented accuracy. These studies have provided insights into the molecule's potential interactions with biological systems, paving the way for its exploration as a lead compound in drug discovery programs targeting specific therapeutic areas such as cancer or neurodegenerative diseases.
In addition to its chemical properties, this compound's synthesis has been optimized through green chemistry approaches, reducing environmental impact and improving synthetic efficiency. Researchers have developed novel catalytic methods and asymmetric synthesis techniques to construct the spirocyclic core, further enhancing the molecule's accessibility for large-scale applications.
The combination of its unique structure, versatile functional groups, and promising biological profile positions 1-{[(Benzyloxy)carbonyl]amino}spiro[4.4]nonane-1-carboxylic acid as a valuable asset in contemporary chemical research and development.
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